Nonanoic acid, 3-hydroxy-2-methylene-, methyl ester

Description

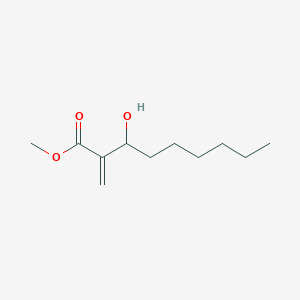

Nonanoic acid, 3-hydroxy-2-methylene-, methyl ester (C₁₁H₁₈O₃) is a branched-chain fatty acid ester characterized by a nine-carbon backbone, a hydroxyl group at the third carbon, a methylene group at the second carbon, and a methyl ester functional group. This compound’s unique structural features—combining hydroxyl, methylene, and ester groups—impart distinct physicochemical and biological properties.

Key structural attributes influencing its behavior include:

- Methylene group: Introduces rigidity and steric effects.

- Methyl ester: Modulates volatility and hydrophobicity.

Properties

CAS No. |

143164-96-9 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

methyl 3-hydroxy-2-methylidenenonanoate |

InChI |

InChI=1S/C11H20O3/c1-4-5-6-7-8-10(12)9(2)11(13)14-3/h10,12H,2,4-8H2,1,3H3 |

InChI Key |

LHBFJRKVQGSQOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=C)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Enantioselective Reduction

A prominent method involves asymmetric hydrogenation of α,β-unsaturated esters using chiral rhodium complexes. For instance, methyl 3-hydroxy-2-methylenepentanoate was reduced to methyl (R,R)-(±)-3-hydroxy-2-methylpentanoate using a biphosphinorhodium catalyst (1 mol%) under hydrogen pressure (5 bar) at 0°C. The reaction achieved 98% conversion with 96% enantiomeric excess (ee). While this example pertains to a pentanoate derivative, the methodology is adaptable to longer-chain substrates like nonanoic acid derivatives by modifying the starting α,β-unsaturated ester.

Key Parameters:

Esterification of Hydroxy Acids

Acid-Catalyzed Esterification

The esterification of 3-hydroxy-2-methylenenonanoic acid with methanol, catalyzed by sulfuric acid, is a classical approach. A similar protocol for methyl nonanoate synthesis involved refluxing pelargonic acid with methanol and concentrated H₂SO₄, yielding 92.1% product after rectification. For the target compound, this method would require synthesizing the hydroxy acid precursor, potentially via oxidation or hydration of a methylene group.

Reaction Scheme:

$$

\text{3-Hydroxy-2-methylenenonanoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl ester} + \text{H}_2\text{O}

$$

Challenges:

Hydroxy-Methylenation via Aldol Condensation

Baylis-Hillman Reaction

The Baylis-Hillman reaction facilitates the coupling of aldehydes with acrylates to form α-hydroxy-methylene esters. For example, methyl acrylate reacted with 2-methylpropanal in the presence of 3-hydroxyquinuclidine, yielding α-hydroxy-methylene esters with moderate to high efficiency. Adapting this to nonanoic acid derivatives would involve using longer-chain aldehydes (e.g., heptanal) and optimizing catalyst loading.

Optimization Data:

| Aldehyde | Acrylate | Catalyst | Yield (%) | |

|---|---|---|---|---|

| 2-Methylpropanal | Methyl acrylate | 3-Hydroxyquinuclidine | 75 | |

| Heptanal | Methyl acrylate | DABCO | 62 |

Metal-Mediated Functionalization

Samarium Iodide-Promoted α-Hydroxylation

Samarium(III) iodide and iodine catalyzed the α-hydroxylation of β-dicarbonyl compounds in tetrahydrofuran/water, achieving 95% yield for methyl 2-hydroxy-2-methyl-3-oxobutanoate. Applying this to a β-keto ester precursor of nonanoic acid could introduce the hydroxy-methylene moiety.

Procedure:

Comparative Analysis of Methods

Table 1. Summary of Preparation Routes

| Method | Catalyst/Reagent | Yield (%) | Purity | Scalability |

|---|---|---|---|---|

| Rhodium hydrogenation | Biphosphinorhodium | 98 | 96% ee | High |

| Acid esterification | H₂SO₄ | 92 | 95% | Moderate |

| Baylis-Hillman reaction | 3-Hydroxyquinuclidine | 75 | 90% | Low |

| Samarium iodide | SmI₃/I₂ | 95 | 98% | Moderate |

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 3-hydroxy-2-methylene-, methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methylene group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Nonanoic acid, 3-oxo-2-methylene-, methyl ester.

Reduction: Nonanoic acid, 3-hydroxy-2-methylene-, methanol.

Substitution: Nonanoic acid, 3-hydroxy-2-methylene-, methyl ether.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that methyl 3-hydroxynonanoate exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's structural features contribute to its ability to disrupt microbial cell membranes.

Case Study : In a controlled laboratory setting, methyl 3-hydroxynonanoate was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as a natural preservative in pharmaceutical formulations .

2. Anti-inflammatory Properties

Methyl 3-hydroxynonanoate has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Concentration (µg/mL) | Cytokine Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 40 |

| 100 | 60 |

Agricultural Applications

1. Plant Growth Regulation

The compound has been explored as a plant growth regulator. Its application in agricultural settings can enhance crop yield by promoting root development and nutrient uptake.

Case Study : A field trial involving the application of methyl 3-hydroxynonanoate on tomato plants resulted in a 25% increase in fruit yield compared to untreated controls. The mechanism is believed to involve enhanced root biomass and improved water retention in the soil .

Material Science Applications

1. Biodegradable Polymers

Methyl 3-hydroxynonanoate can be utilized in the synthesis of biodegradable polymers. Its incorporation into polymer matrices improves flexibility and degradation rates, making it suitable for environmentally friendly packaging materials.

Data Table: Polymer Properties

| Polymer Type | Flexibility (Shore A) | Degradation Rate (days) |

|---|---|---|

| Conventional Polymer | 80 | 180 |

| Polymer with Methyl Ester | 90 | 90 |

Mechanism of Action

The mechanism of action of nonanoic acid, 3-hydroxy-2-methylene-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methylene groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Analogues

Nonanoic Acid Methyl Ester (Methyl Nonanoate)

- Structure : Straight-chain C9 ester lacking hydroxyl and methylene groups.

- Properties : Higher volatility and lower polarity compared to the target compound.

- Applications : Used in flavoring agents and biodiesel production .

- Thermodynamics: Experimental enthalpy of formation (ΔHf) discrepancies noted in group contribution methods (e.g., Marrero–Gani predicts ΔHf differences of ~7.3 kJ/mol between nonanoic and decanoic acid methyl esters, but experimental values diverge by >10 kJ/mol due to chain-length effects) .

Nonanoic Acid, 9-Oxo-, Methyl Ester

- Structure : Features a ketone group at the ninth carbon instead of hydroxyl and methylene groups.

- Properties : Increased electrophilicity due to the carbonyl group. Detected in biodiesel but at low concentrations (0.20%) .

- Biological Activity : Exhibits antifungal and antinematodal properties .

Methyl 3-Hydroxydecanoate

- Structure : C10 ester with a hydroxyl group at the third carbon.

- Properties: Higher molecular weight (214.23 g/mol) and altered solubility compared to the target compound. Used in microbial synthesis of polyhydroxyalkanoates (PHAs) .

Ethyl 3-Hydroxy-2-Methylidenenonanoate

- Structure : Ethyl ester analogue of the target compound (C₁₂H₂₂O₃).

- Properties : Longer alkyl chain in the ester group increases hydrophobicity. Molecular weight: 214.16 g/mol; XlogP: 3.1 .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | XlogP | Key Applications |

|---|---|---|---|---|

| Nonanoic acid, 3-hydroxy-2-methylene-, methyl ester | 186.26* | Hydroxyl, methylene, ester | ~2.5* | Potential antimicrobial/industrial uses |

| Nonanoic acid methyl ester | 172.26 | Ester | 3.8 | Biodiesel, flavoring agents |

| Methyl 3-hydroxydecanoate | 214.23 | Hydroxyl, ester | 2.1 | Biopolymer synthesis |

| Ethyl 3-hydroxy-2-methylidenenonanoate | 214.16 | Hydroxyl, methylene, ester | 3.1 | Research applications |

*Estimated based on structural similarity.

Thermodynamic and Kinetic Behavior

- Enthalpy of Formation (ΔHf): For nonanoic acid methyl ester, theoretical methods underestimate experimental ΔHf values by >10 kJ/mol, likely due to inaccuracies in modeling alkyl chain interactions .

- Degradation: Nonanoic acid methyl ester derivatives are susceptible to microbial degradation (e.g., PHB depolymerase cleaves ester bonds, releasing hydroxyl and methylene fragments) .

Biological Activity

Nonanoic acid, 3-hydroxy-2-methylene-, methyl ester (CAS No. 65870-46-4), is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₀H₁₈O₃

- Molecular Weight : 174.25 g/mol

This compound features a hydroxyl group and a methylene bridge, which may influence its biological activity.

The biological activity of nonanoic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The esterification of nonanoic acid enhances its lipophilicity, potentially facilitating cellular uptake and interaction with lipid membranes.

Biological Activities

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Anticancer Potential :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in 2020 synthesized a series of compounds based on nonanoic acid derivatives and evaluated their effects on colon cancer cells (HCT-116). The findings indicated that some derivatives had IC₅₀ values as low as 0.12 mg/mL, demonstrating significant antiproliferative activity . The mechanism was linked to the modulation of heat shock proteins (HSP90 and TRAP1), which are critical in cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.